(S)-Quinuclidin-3-ol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(S)-Quinuclidin-3-ol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(S)-Quinuclidin-3-ol is a pivotal chiral building block in the synthesis of a variety of pharmacologically active molecules. Its rigid bicyclic structure and specific stereochemistry make it a valuable synthon, particularly for muscarinic acetylcholine receptor antagonists. This technical guide provides an in-depth overview of its chemical properties, structure, synthesis, and its role in drug development, tailored for researchers, scientists, and professionals in the field.
Core Chemical Properties and Structure
(S)-Quinuclidin-3-ol, a tertiary amine and a secondary alcohol, possesses a unique set of physicochemical properties that are critical for its application in organic synthesis. The molecule's structure is characterized by a 1-azabicyclo[2.2.2]octane core with a hydroxyl group at the 3-position, conferring its chirality.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 34583-34-1 | [1][2][3][4][5][6] |
| IUPAC Name | (3S)-1-azabicyclo[2.2.2]octan-3-ol | [1][2] |
| Synonyms | (S)-(+)-3-Quinuclidinol, (S)-3-Hydroxyquinuclidine | [1][2] |
| Molecular Formula | C₇H₁₃NO | [1][2][3][6] |
| Molecular Weight | 127.18 g/mol | [1][2][3][6] |
| Melting Point | 215-217 °C | [1][4][6][7] |
| Boiling Point | 206.9 ± 23.0 °C (Predicted) | [1][4][6][7] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1][4][6][7] |
| pKa | 14.75 ± 0.20 (Predicted) | [1][4][6][7] |
| Appearance | White to off-white crystalline solid | [4][6][7] |
| Solubility | Soluble in water. Slightly soluble in aqueous acid, chloroform, and methanol. | [4][6][7][8] |
Structural Identifiers
| Identifier | Value | Reference |
| SMILES | O[C@H]1CN2CCC1CC2 | [9] |
| InChI | InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m1/s1 | [1][10] |
| InChIKey | IVLICPVPXWEGCA-SSDOTTSWSA-N | [10] |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of (S)-Quinuclidin-3-ol. The ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical in a non-chiral solvent.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃, representative data for 3-Quinuclidinol): [11][12]
| Assignment | Chemical Shift (δ) ppm | Multiplicity |
| H-3 | ~3.79 | m |
| H-2, H-4 (axial) | ~3.09 | m |
| H-2, H-4 (equatorial) | ~2.57-2.89 | m |
| H-5, H-7 (axial) | ~1.95 | m |
| H-5, H-7 (equatorial) | ~1.35-1.46 | m |
| H-6 (endo) | ~1.78 | m |
| H-6 (exo) | ~1.67 | m |
| OH | ~4.5 | br s |
¹³C NMR (representative data for 3-Quinuclidinol): [12]
| Assignment | Chemical Shift (δ) ppm | |---|---|---| | C-3 | 68.5 | | C-2, C-4 | 47.5 | | C-5, C-7 | 25.8 | | C-6 | 20.5 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 3-Quinuclidinol shows characteristic absorption bands corresponding to its functional groups.[9][13][14][15]
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 2950-2850 | C-H stretch (alkane) |
| 1465-1450 | C-H bend (alkane) |
| 1100-1000 | C-O stretch (secondary alcohol) |
| 1200-1020 | C-N stretch (amine) |
Experimental Protocols
Asymmetric Synthesis of (S)-Quinuclidin-3-ol via Enzymatic Reduction
The enantioselective synthesis of (S)-Quinuclidin-3-ol is most effectively achieved through the enzymatic reduction of 3-quinuclidinone. This biocatalytic approach offers high enantiomeric excess (>99%) and environmentally benign reaction conditions.[16]
Objective: To synthesize optically pure (S)-Quinuclidin-3-ol from 3-quinuclidinone hydrochloride using a whole-cell biocatalyst expressing a specific quinuclidinone reductase.
Materials:
-
E. coli cells expressing a quinuclidinone reductase (e.g., from Rhodococcus erythropolis).[16]
-
3-Quinuclidinone hydrochloride
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., Chloroform)
-
Anhydrous sodium sulfate
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain under suitable conditions to induce the expression of the quinuclidinone reductase. Harvest the cells via centrifugation.
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a reaction mixture containing the phosphate buffer and glucose.
-
Biocatalysis: Add the harvested E. coli cells to the reaction mixture. Subsequently, add 3-quinuclidinone hydrochloride to the desired concentration (e.g., 5 g/L).[16]
-
Reaction Conditions: Maintain the reaction at a controlled temperature and pH with gentle agitation.
-
Monitoring: Monitor the reaction progress by periodically analyzing samples for the consumption of 3-quinuclidinone and the formation of (S)-Quinuclidin-3-ol using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, separate the biomass by centrifugation. Extract the aqueous phase with an organic solvent like chloroform.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
-
Chiral Analysis: Determine the enantiomeric excess of the final product using chiral GC or HPLC.
Chiral HPLC Analysis
Objective: To separate and quantify the enantiomers of 3-quinuclidinol.
Note: Due to the lack of a strong UV chromophore, pre-column derivatization is typically required.[4][17]
Derivatization Agent: Benzoyl chloride[7]
HPLC System:
-
Mobile Phase: n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[7][17]
-
Flow Rate: 0.8 mL/min[7]
-
Column Temperature: 15 °C[7]
Expected Retention Times: [7]
-
(S)-enantiomer derivative: ~12.8 min
-
(R)-enantiomer derivative: ~19.3 min
Role in Drug Development and Signaling Pathways
(S)-Quinuclidin-3-ol is a crucial chiral synthon for the synthesis of muscarinic M3 receptor antagonists. A prominent example is Solifenacin, a drug used to treat overactive bladder.[5][18][19] The (S)-enantiomer of the quinuclidinol moiety is essential for the high affinity and selectivity of Solifenacin for the M3 receptor.[3][6]
M3 Muscarinic Acetylcholine Receptor Signaling Pathway
The M3 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq protein family.[1][20][21] The binding of an antagonist like Solifenacin, derived from (S)-Quinuclidin-3-ol, blocks the binding of the endogenous ligand acetylcholine, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.
Experimental Workflow: Synthesis of (S)-Quinuclidin-3-ol
The following diagram illustrates a typical workflow for the biocatalytic synthesis of (S)-Quinuclidin-3-ol.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Solifenacin - Wikipedia [en.wikipedia.org]
- 6. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (S)-(+)-3-Quinuclidinol(34583-34-1) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 3-Quinuclidinol [webbook.nist.gov]
- 14. 3-Quinuclidinol [webbook.nist.gov]
- 15. 3-Quinuclidinol [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. What is Solifenacin Succinate used for? [synapse.patsnap.com]
- 19. solifenacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
